molecular formula C19H19N3O2 B14692453 Ethyl 4-{[(3-methylquinoxalin-2-yl)methyl]amino}benzoate CAS No. 24554-11-8

Ethyl 4-{[(3-methylquinoxalin-2-yl)methyl]amino}benzoate

Cat. No.: B14692453
CAS No.: 24554-11-8
M. Wt: 321.4 g/mol
InChI Key: AETZIGGUUJNFMY-UHFFFAOYSA-N
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Description

Ethyl 4-{[(3-methylquinoxalin-2-yl)methyl]amino}benzoate is a chemical compound that belongs to the class of quinoxaline derivatives Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(3-methylquinoxalin-2-yl)methyl]amino}benzoate typically involves the reaction of 3-methylquinoxaline-2-carbaldehyde with ethyl 4-aminobenzoate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is then purified using standard techniques like recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(3-methylquinoxalin-2-yl)methyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-{[(3-methylquinoxalin-2-yl)methyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-{[(3-methylquinoxalin-2-yl)methyl]amino}benzoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by:

Comparison with Similar Compounds

Similar Compounds

    Olaquindox: An antibiotic used in veterinary medicine.

    Echinomycin: An antitumor antibiotic.

    Atinoleutin: A quinoxaline derivative with antimicrobial properties.

    Levomycin: An antibiotic with a quinoxaline core structure.

    Carbadox: An antibiotic used in animal feed.

Uniqueness

Ethyl 4-{[(3-methylquinoxalin-2-yl)methyl]amino}benzoate is unique due to its specific structural features, which confer distinct biological activities. Its combination of a quinoxaline moiety with an ethyl ester group allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

24554-11-8

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

ethyl 4-[(3-methylquinoxalin-2-yl)methylamino]benzoate

InChI

InChI=1S/C19H19N3O2/c1-3-24-19(23)14-8-10-15(11-9-14)20-12-18-13(2)21-16-6-4-5-7-17(16)22-18/h4-11,20H,3,12H2,1-2H3

InChI Key

AETZIGGUUJNFMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N=C2C

Origin of Product

United States

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